REACTION_CXSMILES
|
CCN(CC)CC.[CH:8](=[C:11]1[CH2:15][CH2:14][CH2:13][C:12]1=[O:16])[CH2:9][CH3:10]>C(Cl)Cl>[CH2:8]([CH:11]1[CH2:15][CH2:14][CH2:13][C:12]1=[O:16])[CH2:9][CH3:10]
|
Name
|
|
Quantity
|
845 mg
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
2-propylidenecyclopentanone
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
C(CC)=C1C(CCC1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 50° C. under a hydrogen pressure of 90 kg/cm2 for 28 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
to form a solution
|
Type
|
CUSTOM
|
Details
|
a hydrogenation reaction
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the reaction mixture by distillation
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Reaction Time |
28 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |